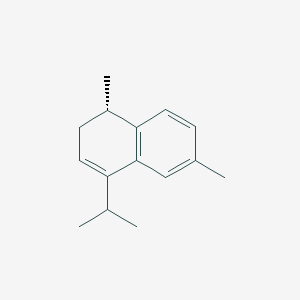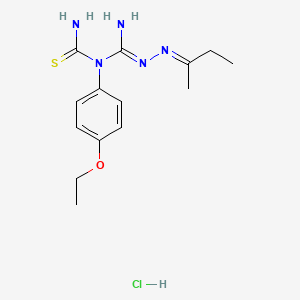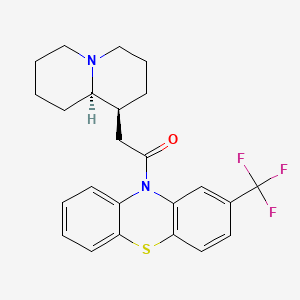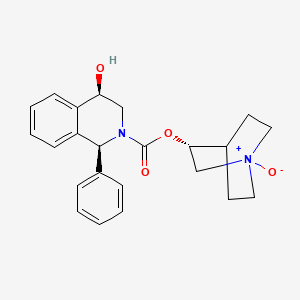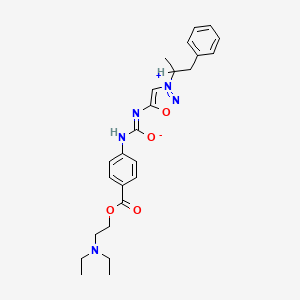
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a sidnone imine moiety and a diethylaminoethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine typically involves multiple steps. One common method includes the reaction of a substituted phenyl isocyanate with a diethylaminoethanol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as indium triflate, which facilitates the formation of the carbamate linkage . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology ensures high yields and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Halides, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines, alcohols.
Substitution: Formation of substituted carbamates and thiocarbamates.
Scientific Research Applications
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for treating certain diseases.
Mechanism of Action
The mechanism of action of N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated by the carbamate group, which can form covalent bonds with nucleophilic residues in the target molecules. The sidnone imine moiety may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-((p-((2-(Dimethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine
- N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)urea
- N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)thiourea
Uniqueness
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine stands out due to its unique sidnone imine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its versatility in various applications .
Properties
CAS No. |
117038-04-7 |
|---|---|
Molecular Formula |
C25H31N5O4 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[4-[2-(diethylamino)ethoxycarbonyl]phenyl]-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate |
InChI |
InChI=1S/C25H31N5O4/c1-4-29(5-2)15-16-33-24(31)21-11-13-22(14-12-21)26-25(32)27-23-18-30(28-34-23)19(3)17-20-9-7-6-8-10-20/h6-14,18-19H,4-5,15-17H2,1-3H3,(H-,26,27,28,31,32) |
InChI Key |
QGRHUJSTQLCVOI-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N/C(=N/C2=C[N+](=NO2)C(C)CC3=CC=CC=C3)/[O-] |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=NC2=C[N+](=NO2)C(C)CC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


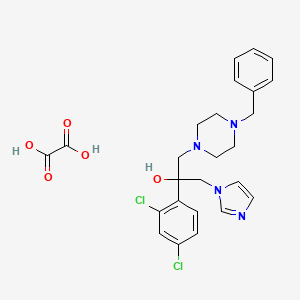

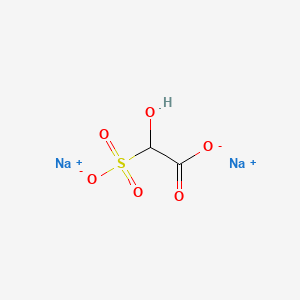

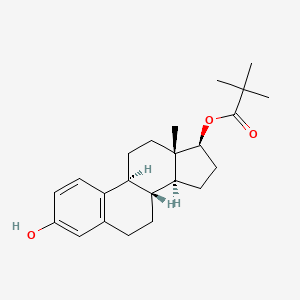
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
